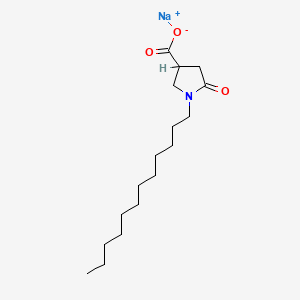
Sodium 1-dodecyl-5-oxopyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-dodecyl-5-oxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C₁₇H₃₀NNaO₃ and a molecular weight of 319.415 g/mol . It is known for its unique structure, which includes a pyrrolidine ring substituted with a dodecyl chain and a carboxylate group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1-dodecyl-5-oxopyrrolidine-3-carboxylate typically involves the oxidation of pyrrolidine derivatives. One common method is the oxidation of 1-dodecylpyrrolidine to form the corresponding carboxylic acid, followed by neutralization with sodium hydroxide to yield the sodium salt . The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperature and pH conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 1-dodecyl-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The dodecyl chain can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Halogenated derivatives, substituted pyrrolidines.
Applications De Recherche Scientifique
Sodium 1-dodecyl-5-oxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of membrane proteins and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mécanisme D'action
The mechanism of action of sodium 1-dodecyl-5-oxopyrrolidine-3-carboxylate involves its interaction with molecular targets such as enzymes and membrane proteins. The dodecyl chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and protein function. The carboxylate group can form ionic interactions with positively charged residues on proteins, influencing their activity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 1-dodecyl-5-oxo-3-pyrrolidinecarboxylate
- Sodium 1-dodecyl-5-oxopyrrolidine-2-carboxylate
Uniqueness
Sodium 1-dodecyl-5-oxopyrrolidine-3-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.
Propriétés
Numéro CAS |
94108-38-0 |
|---|---|
Formule moléculaire |
C17H30NNaO3 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
sodium;1-dodecyl-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C17H31NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17(20)21)13-16(18)19;/h15H,2-14H2,1H3,(H,20,21);/q;+1/p-1 |
Clé InChI |
DFICTAHXWKTJSE-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCN1CC(CC1=O)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[2-[[(9Z,19Z,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetyl]piperazine-1-carboxylate](/img/structure/B15177039.png)
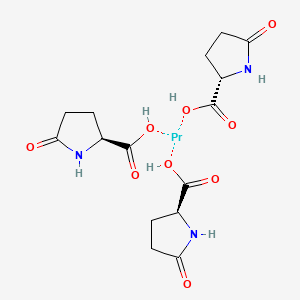

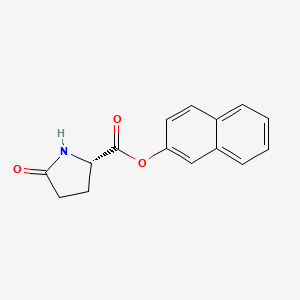
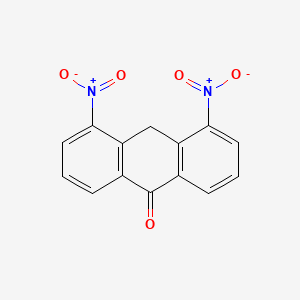

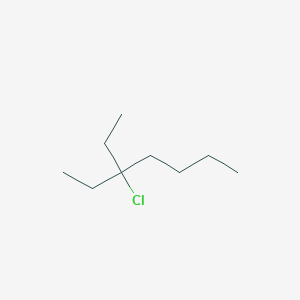
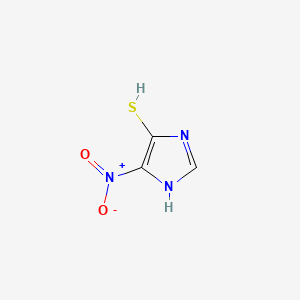
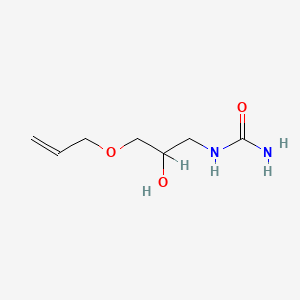
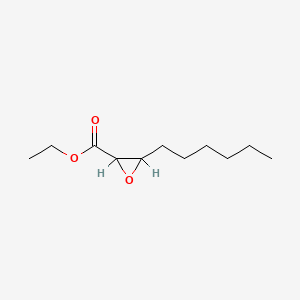
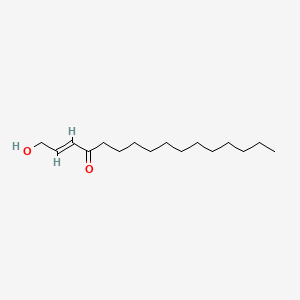
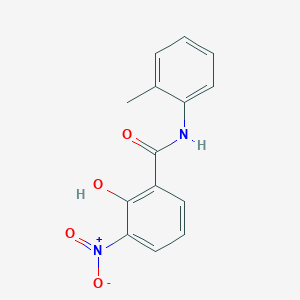
![(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;2-acetyloxybenzoic acid](/img/structure/B15177130.png)

